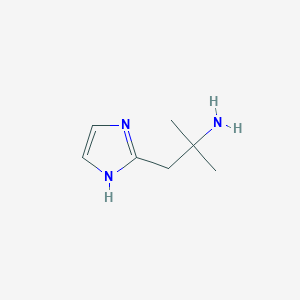
1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine typically involves the condensation of an imidazole derivative with a suitable amine. One common method involves the reaction of 2-methylpropan-2-amine with 1H-imidazole-2-carbaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the imidazole ring to form dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Alkylated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antifungal and anticancer agents.
Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists due to its ability to interact with biological macromolecules.
Industry: The compound is used in the synthesis of agrochemicals and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can bind to receptor sites, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Methylimidazole: Similar structure but lacks the amine group.
1H-Imidazole-4-carboxaldehyde: Contains an aldehyde group instead of an amine.
2-Methyl-4-nitroimidazole: Contains a nitro group instead of an amine.
Uniqueness: 1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine is unique due to the presence of both an imidazole ring and a tertiary amine group. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C7H13N3 |
|---|---|
Molekulargewicht |
139.20 g/mol |
IUPAC-Name |
1-(1H-imidazol-2-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-7(2,8)5-6-9-3-4-10-6/h3-4H,5,8H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
CCAZWLYMCBYOAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=NC=CN1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yltrifluoromethanesulfonate](/img/structure/B13621778.png)

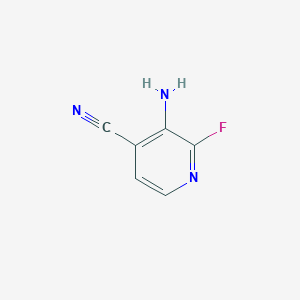
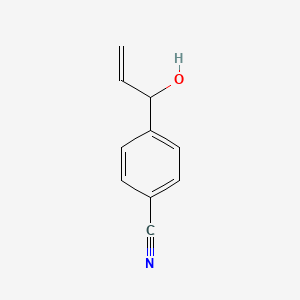

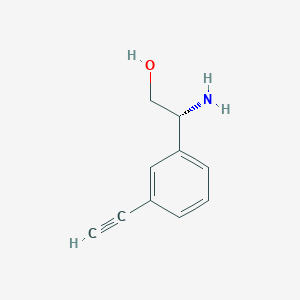
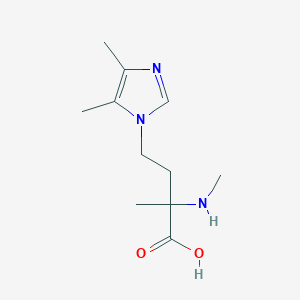

![3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol](/img/structure/B13621834.png)
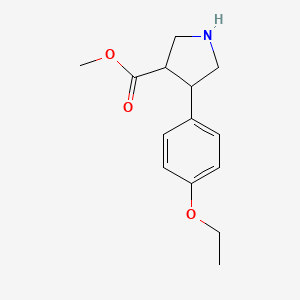
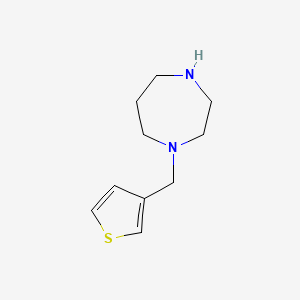

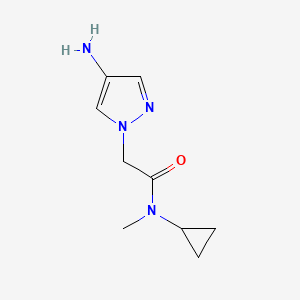
![1,7-Diazaspiro[4.5]decan-2-onehydrochloride](/img/structure/B13621884.png)
